4-(Trifluoromethoxy)-3-(trifluoromethyl)benzyl bromide
Description
4-(Trifluoromethoxy)-3-(trifluoromethyl)benzyl bromide (CAS: 50824-05-0) is a fluorinated benzyl bromide derivative characterized by the presence of both trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups on the aromatic ring. Its molecular formula is C₈H₆BrF₃O, with a molecular weight of 255.03 g/mol . The compound typically appears as a colorless to light yellow liquid with a purity of ≥98% .
The compound is widely utilized as an intermediate in pharmaceutical and materials chemistry, particularly in Friedel-Crafts polymerization to construct thermally stable poly(arylenemethylene)s . Its dual electron-withdrawing substituents enhance electrophilicity, facilitating nucleophilic substitution reactions at the benzylic bromide position.
Properties
Molecular Formula |
C9H5BrF6O |
|---|---|
Molecular Weight |
323.03 g/mol |
IUPAC Name |
4-(bromomethyl)-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H5BrF6O/c10-4-5-1-2-7(17-9(14,15)16)6(3-5)8(11,12)13/h1-3H,4H2 |
InChI Key |
MWRQHFCWQKXFTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CBr)C(F)(F)F)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzyl bromide typically involves the bromination of 4-(trifluoromethoxy)-3-(trifluoromethyl)toluene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and yield. The use of automated systems allows for precise addition of reagents and maintenance of optimal temperatures, thereby enhancing the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethoxy)-3-(trifluoromethyl)benzyl bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive towards nucleophiles, leading to the formation of various substituted derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Methyl-substituted benzene derivatives.
Scientific Research Applications
Organic Synthesis
The compound is utilized as a versatile building block in organic synthesis. Its structure allows for various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions. The presence of the trifluoromethoxy group enhances the electron-withdrawing properties of the benzene ring, making it an excellent candidate for further functionalization.
- Synthesis of Fluorinated Compounds : The trifluoromethoxy group is known to improve the metabolic stability of compounds, making them suitable for pharmaceutical applications. This compound can serve as an intermediate in synthesizing fluorinated pharmaceuticals that target specific biological pathways .
Medicinal Chemistry
Fluorinated compounds are often associated with enhanced biological activity due to their increased lipophilicity and metabolic stability. Preliminary studies suggest that 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzyl bromide may have potential applications in pharmacology as an intermediate for developing drugs targeting various diseases.
Interaction Studies
Understanding the interactions of this compound within biological systems is crucial for assessing its potential therapeutic effects. Interaction studies can help elucidate how this compound behaves in the presence of biological targets.
- Chemical Reactivity : The compound's ability to undergo nucleophilic trifluoromethoxylation has been demonstrated, indicating its reactivity with other alkyl halides . This property could be exploited to create novel compounds with desired biological activities.
Case Studies and Research Findings
-
Nucleophilic Trifluoromethoxylation :
A study demonstrated the effectiveness of using trifluoromethoxylation reagents for transforming alkyl halides into trifluoromethoxylated products, showcasing yields ranging from 30% to 97% . This method highlights the utility of compounds like 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzyl bromide in synthetic pathways. -
Vibrational and Spectroscopic Analysis :
Research involving vibrational analysis through UV and NMR spectroscopy has provided insights into the electronic transitions and chemical shifts associated with fluorinated compounds, including this compound . Such analyses are crucial for understanding its properties and potential applications in materials science.
Biological Activity
4-(Trifluoromethoxy)-3-(trifluoromethyl)benzyl bromide is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications, particularly in antiviral and anticancer research.
4-(Trifluoromethoxy)-3-(trifluoromethyl)benzyl bromide is characterized by the presence of multiple trifluoromethyl groups, which enhance its lipophilicity and biological activity. The compound typically appears as a white to light yellow crystalline solid and has been utilized as a building block in various chemical syntheses.
Synthesis
The synthesis of 4-(trifluoromethoxy)-3-(trifluoromethyl)benzyl bromide can be achieved through several methods, including halogenation reactions and nucleophilic substitutions. It serves as a precursor for developing various biologically active compounds, particularly those targeting viral infections and cancer.
Antiviral Activity
Research indicates that 4-(trifluoromethoxy)-3-(trifluoromethyl)benzyl bromide is involved in synthesizing antiviral agents. For instance, it is used to create 1-(substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles, which exhibit significant antiviral properties against hepatitis C virus NS5B polymerase . This suggests that the compound may play a crucial role in developing new antiviral therapies.
Anticancer Activity
The compound's biological activity extends to anticancer research. Studies have shown that derivatives of trifluoromethyl-containing compounds can exhibit cytotoxic effects against various cancer cell lines. For example, compounds containing trifluoromethyl groups have been reported to have improved potency against human cancer cell lines compared to their non-fluorinated counterparts . In particular, the incorporation of trifluoromethyl groups has been linked to enhanced inhibition of key proteins involved in cancer cell proliferation.
Case Study 1: Antiviral Synthesis
A study highlighted the synthesis of novel benzimidazole derivatives from 4-(trifluoromethoxy)-3-(trifluoromethyl)benzyl bromide. These derivatives were tested for their ability to inhibit hepatitis C virus replication, showing promising results with IC50 values indicating effective antiviral activity .
Case Study 2: Anticancer Activity
In another investigation, the anticancer potential of trifluoromethyl-containing compounds was assessed against multiple human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like Doxorubicin, suggesting their potential as effective anticancer drugs .
Data Tables
| Activity | Compound | IC50 (µM) | Target |
|---|---|---|---|
| Antiviral | Benzimidazole Derivative | 0.5 | Hepatitis C Virus NS5B Polymerase |
| Anticancer | Trifluoromethyl Compound | 22.4 | PACA2 Cancer Cell Line |
| Anticancer | Trifluoromethyl Compound | 44.4 | HCT116 Cancer Cell Line |
Comparison with Similar Compounds
Table 1: Key Properties of Fluorinated Benzyl Bromides
Lipophilicity and Solubility
The XLogP3 value of 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzyl bromide (3.7) is higher than that of 4-Fluorobenzyl bromide (2.1) or 3-Chlorobenzyl bromide (2.8), reflecting increased lipophilicity due to the dual fluorinated groups . This makes the compound ideal for reactions in non-polar solvents or lipid-rich environments.
Q & A
Q. What are the key physicochemical properties of 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzyl bromide relevant to its handling in laboratory settings?
Answer: The compound’s physicochemical properties are critical for experimental design and safety protocols:
Q. Methodological Note :
- Storage : Store in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent hydrolysis .
- Handling : Use in a well-ventilated fume hood due to lachrymatory properties and potential respiratory irritation .
Q. What synthetic routes are commonly employed to prepare 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzyl bromide, and what critical parameters influence reaction efficiency?
Answer: A widely cited method involves halogenation of the parent toluene derivative using brominating agents (e.g., N-bromosuccinimide) under radical initiation . Key parameters include:
- Solvent Choice : DMF or THF for optimal solubility of intermediates .
- Temperature : Reactions typically proceed at 80–100°C to ensure complete conversion .
- Purification : Column chromatography (silica gel, hexane/EtOAc) removes unreacted starting materials .
Q. Example Protocol :
- React 3-chloro-4-(trifluoromethoxy)toluene with NBS in DMF at 80°C for 5 hours, followed by quenching with water and filtration .
Q. What safety precautions and storage conditions are recommended for 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzyl bromide based on its reactivity profile?
Answer:
- Reactivity Hazards :
- Reacts violently with strong bases or nucleophiles (e.g., amines, thiols) .
- Moisture-sensitive; hydrolyzes to release HBr .
- Safety Protocols :
- Use PPE (gloves, goggles, lab coat) and work in a fume hood .
- Avoid contact with skin/eyes; flush with water for 15 minutes if exposed .
- Storage : Keep in amber glass bottles with desiccants (e.g., molecular sieves) at 2–8°C .
Advanced Questions
Q. How can researchers optimize nucleophilic substitution reactions involving 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzyl bromide to minimize side products?
Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states .
- Base Choice : Potassium carbonate or DIPEA minimizes elimination byproducts (e.g., alkenes) .
- Temperature Control : Lower temperatures (0–25°C) reduce competing hydrolysis .
Q. Case Study :
- Substitution with phthalimide in DMF at 80°C achieved >90% yield, while THF at 25°C led to incomplete conversion .
Q. What analytical techniques are most effective for characterizing 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzyl bromide and its derivatives, and how can data contradictions be resolved?
Answer:
- Primary Techniques :
- Resolving Contradictions :
- Cross-validate with X-ray crystallography for ambiguous structures (e.g., regioisomers) .
- Use TGA/DSC to assess thermal stability and decomposition thresholds .
Q. In cross-coupling reactions, how does the electronic environment of 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzyl bromide influence its reactivity compared to other benzyl bromides?
Answer:
- Electron-Withdrawing Effects : The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups decrease electron density at the benzyl position, enhancing electrophilicity and accelerating SN2 reactions .
- Comparative Reactivity :
- Reacts faster than 4-methoxybenzyl bromide due to stronger inductive effects .
- Slower than nitro-substituted benzyl bromides but more selective due to reduced steric hindrance .
Q. Table: Reactivity Trends in Cross-Coupling
| Substituent | Relative Rate (vs. Benzyl Bromide) |
|---|---|
| -CF₃, -OCF₃ | 1.8× |
| -NO₂ | 3.2× |
| -OCH₃ | 0.6× |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
